HT-2157

概要

準備方法

合成経路と反応条件

HT-2157は、ジフェニルアミンとシュウ酸クロリドをトルエン中で窒素流下で反応させ、続いて3-(トリフルオロメチル)アニリンを加えるという多段階プロセスによって合成できます . 反応は95℃から118℃の温度で行われ、その後加熱および冷却ステップを行い、目的の生成物を得ます .

工業生産方法

This compoundの工業生産方法は、入手可能な文献では十分に文書化されていません。上記で説明した合成プロセスは、安全性と効率を確保するために適切な変更を加えることで、工業生産にスケールアップできます。

化学反応の分析

反応の種類

HT-2157は、置換反応など、さまざまな化学反応を起こします。 この化合物はGAL-3受容体に非常に選択的であり、他の受容体サブタイプとは有意に相互作用しません .

一般的な試薬と条件

This compoundの合成には、ジフェニルアミン、シュウ酸クロリド、3-(トリフルオロメチル)アニリンなどの試薬が含まれます . 反応条件には、トルエンを溶媒として使用し、反応の完了を保証するために特定の温度範囲を維持することが含まれます .

生成される主な生成物

This compoundの合成から生成される主な生成物は、前臨床研究で潜在的な治療効果を示した、目的のGAL-3受容体拮抗薬です .

科学研究の応用

科学的研究の応用

作用機序

HT-2157は、通常は神経ペプチドガランインによって活性化されるGAL-3受容体に対する選択的非ペプチド拮抗薬として作用します . この受容体を阻害することにより、this compoundはセロトニン放出を増加させ、動物実験で抗うつ作用と抗不安作用をもたらします . この化合物の作用機序は、GAL-3受容体に高親和性で結合し、その活性化とその後の下流シグナル伝達経路を阻害することに関係しています .

類似化合物の比較

This compoundは、他の類似の化合物と比較して、GAL-3受容体に対する高い選択性と親和性を持つ点でユニークです。いくつかの類似の化合物には以下が含まれます。

SNAP 398299: 同様の抗不安作用と抗うつ作用のようなプロファイルを備えた別のGAL-3受容体拮抗薬.

ガランインアナログ: ガランインの効果を模倣する化合物ですが、選択性と効力はさまざまです.

This compoundは、GAL-3受容体に対する高い選択性と潜在的な治療効果により際立っていますが、安全上の懸念から臨床開発は中止されました .

類似化合物との比較

HT-2157 is unique in its high selectivity and affinity for the GAL-3 receptor compared to other similar compounds. Some similar compounds include:

SNAP 398299: Another GAL-3 receptor antagonist with similar anxiolytic and antidepressant-like profiles.

Galanin analogs: Compounds that mimic the effects of galanin but with varying degrees of selectivity and efficacy.

This compound stands out due to its high selectivity for the GAL-3 receptor and its potential therapeutic effects, although its clinical development was halted due to safety concerns .

生物活性

HT-2157, also known as SNAP 37889, is a selective antagonist of the galanin-3 receptor (Gal3). This compound has garnered interest due to its potential therapeutic applications in treating central nervous system (CNS) disorders, particularly anxiety and cognitive dysfunction. Its unique structure and mechanism of action make it a significant subject of research in pharmacology.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₄F₃N₃O

- Molecular Weight : 366.343 g/mol

- Solubility : Soluble in DMSO (≥29 mg/mL) and other organic solvents

- pKa : -0.36 ± 0.20 (predicted)

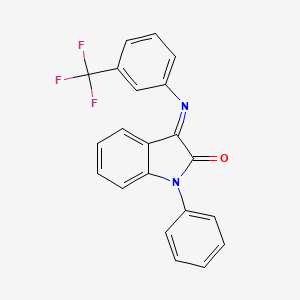

This compound features a complex indolone-derived structure characterized by a 1,3-dihydro-1-phenyl-3-[(3-trifluoromethyl)phenyl]imino]-2H-indol-2-one backbone. The synthesis involves multi-step organic reactions, including condensation and cyclization processes .

This compound acts primarily as a competitive antagonist at the galanin-3 receptor, which is implicated in various physiological processes, including mood regulation and cognitive function. By blocking this receptor, this compound enhances serotonin release, leading to potential antidepressant and anxiolytic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound binds with high affinity to the Gal3 receptor, with a dissociation constant nM. It shows significant selectivity for Gal3 over Gal1 and Gal2 subtypes (with nM for each) and effectively antagonizes galanin-induced inhibition of adenylyl cyclase .

In Vivo Studies

Research involving animal models has provided insights into the behavioral effects of this compound:

- Anxiolytic Effects : Administration of this compound at a dose of 30 mg/kg in alcohol-preferring rats did not alter locomotor activity but reduced anxiety-like behavior in elevated plus maze tests.

- Ethanol Consumption : The compound significantly decreased operant responding for ethanol, indicating its potential utility in treating alcohol use disorders without sedative side effects .

Case Studies

A notable study evaluated the effects of this compound on anxiety and alcohol consumption in rats. The findings indicated that:

| Treatment | Dose (mg/kg) | Effect on Anxiety | Effect on Ethanol Consumption |

|---|---|---|---|

| This compound | 30 | Reduced | Decreased |

| Control | N/A | No effect | No change |

This study suggests that this compound may be effective in modulating behaviors associated with anxiety and substance use disorders .

Comparative Analysis with Other Compounds

This compound has been compared with other compounds targeting the galanin receptor family:

| Compound Name | Structure Type | Receptor Target | Unique Features |

|---|---|---|---|

| This compound (SNAP 37889) | Indolone derivative | Galanin-3 receptor | Selective antagonist with high affinity |

| Galantamine | Alkaloid | Acetylcholine receptors | Used for Alzheimer's disease treatment |

| M40 | Synthetic compound | Galanin receptors | Exhibits anxiolytic properties |

| JNJ 31020028 | Small molecule | Galanin receptors | Potential antidepressant effects |

This compound's specific selectivity for the galanin-3 receptor distinguishes it from broader acting compounds like galantamine, potentially leading to unique therapeutic profiles .

特性

IUPAC Name |

1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGMRVPXUBHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032019 | |

| Record name | HT-2157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303149-14-6, 1000273-87-9 | |

| Record name | 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303149-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-2157, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-2157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HT-2157, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。